4,5-dichloro-1H-indole-2-carboxylic Acid

Description

The exact mass of the compound 4,5-dichloro-1H-indole-2-carboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,5-dichloro-1H-indole-2-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-dichloro-1H-indole-2-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2/c10-5-1-2-6-4(8(5)11)3-7(12-6)9(13)14/h1-3,12H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMAOBOTFAMOLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=C2)C(=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394326 |

Source

|

| Record name | 4,5-dichloro-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

231295-84-4 |

Source

|

| Record name | 4,5-dichloro-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichloro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,5-dichloro-1H-indole-2-carboxylic acid

Introduction: The Significance of the Dichloro-Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds, including natural products, pharmaceuticals, and agrochemicals.[1][2] Specifically, the indole-2-carboxylic acid framework serves as a critical synthon for a wide range of therapeutic agents. Its derivatives have been investigated as potent inhibitors of HIV-1 integrase[3][4][5] and as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are key targets in cancer immunotherapy.

The subject of this guide, 4,5-dichloro-1H-indole-2-carboxylic acid (CAS No. 231295-84-4)[6], is a highly functionalized intermediate whose specific substitution pattern is of significant interest in drug development. The presence of chlorine atoms at the 4 and 5 positions can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and modulate its binding affinity to biological targets. This guide provides a detailed examination of the primary synthetic routes to this valuable compound, offering field-proven insights into experimental design and rationale for researchers, scientists, and drug development professionals.

Strategic Overview of Synthetic Pathways

The construction of the indole-2-carboxylic acid core is a well-trodden path in organic synthesis. For a dichlorinated target like 4,5-dichloro-1H-indole-2-carboxylic acid, two classical and highly effective strategies stand out: the Fischer Indole Synthesis and the Reissert Indole Synthesis . The Fischer route is often favored for its convergence and the commercial availability of its precursors. The Reissert synthesis, while also robust, may require more elaborate preparation of the starting o-nitrotoluene. A third related strategy, the Japp-Klingemann reaction , provides a reliable method for generating the hydrazone precursor required for the Fischer synthesis.[1][7]

The following diagram illustrates the strategic relationship between these core synthetic methodologies.

Caption: High-level overview of primary synthetic routes to the target molecule.

Route 1: The Fischer Indole Synthesis Approach

The Fischer indole synthesis is arguably the most versatile and widely applied method for constructing indole rings.[8] Discovered by Emil Fischer in 1883, the reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from an arylhydrazine and a suitable ketone or aldehyde.[9] For the synthesis of indole-2-carboxylic acids, pyruvic acid or its esters are the ideal carbonyl partners.[2]

Workflow for Fischer Indole Synthesis

Caption: Step-by-step workflow for the Fischer Indole Synthesis route.

Detailed Experimental Protocol

Step 1 & 2: Synthesis of (3,4-dichlorophenyl)hydrazine

The journey begins with the conversion of commercially available 3,4-dichloroaniline to its corresponding hydrazine. This is a standard two-step, one-pot procedure involving diazotization followed by reduction.

-

Rationale: Diazotization with sodium nitrite in a strong acidic medium (HCl) at low temperatures (0-5 °C) generates the unstable diazonium salt. Immediate reduction, typically with tin(II) chloride (SnCl₂), is crucial to prevent decomposition and side reactions. The strong acid environment maintains the stability of the diazonium intermediate and provides the necessary protons for the reduction.

-

Protocol:

-

Suspend 3,4-dichloroaniline (1.0 eq) in concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5 °C. Stir for 30 minutes.

-

To this cold solution of the diazonium salt, add a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 2-4 hours.

-

The resulting precipitate (hydrazine hydrochloride salt) is collected by filtration, washed with a small amount of cold water, and then basified with a strong base (e.g., NaOH or NH₄OH) to liberate the free hydrazine.

-

Extract the free base into an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (3,4-dichlorophenyl)hydrazine.

-

Step 3 & 4: Hydrazone Formation and Fischer Indolization

This is the core of the synthesis, where the hydrazine is condensed with ethyl pyruvate and subsequently cyclized.[10]

-

Rationale: The initial condensation forms the key hydrazone intermediate. The subsequent cyclization is the defining step of the Fischer synthesis.[8] It proceeds via a[11][11]-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone.[8][9] A variety of acid catalysts can be employed, including Brønsted acids (H₂SO₄, polyphosphoric acid (PPA)) and Lewis acids (ZnCl₂, BF₃).[8] PPA is often an excellent choice as it serves as both the catalyst and the solvent, driving the reaction to completion at elevated temperatures.

-

Protocol:

-

Dissolve (3,4-dichlorophenyl)hydrazine (1.0 eq) and ethyl pyruvate (1.1 eq) in ethanol or acetic acid.

-

Heat the mixture to reflux for 1-2 hours to form the hydrazone. In many procedures, this intermediate is not isolated.[9]

-

Cool the mixture and remove the solvent under reduced pressure.

-

Add polyphosphoric acid (PPA) (10-20x weight of hydrazine) to the crude hydrazone.

-

Heat the resulting slurry with stirring to 80-120 °C for 1-3 hours. The reaction progress should be monitored by TLC.

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried. This crude product is ethyl 4,5-dichloro-1H-indole-2-carboxylate.

-

Step 5: Saponification

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

-

Rationale: Base-catalyzed hydrolysis (saponification) is a standard and efficient method for converting esters to carboxylic acids. The use of a co-solvent like ethanol ensures the solubility of the ester starting material. Subsequent acidification protonates the carboxylate salt to yield the final product.

-

Protocol:

-

Suspend the crude ethyl 4,5-dichloro-1H-indole-2-carboxylate in a mixture of ethanol and 2-4 M aqueous sodium hydroxide.

-

Heat the mixture to reflux for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

The precipitated 4,5-dichloro-1H-indole-2-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).

-

Route 2: The Reissert Indole Synthesis Approach

The Reissert synthesis provides an alternative, powerful route to indole-2-carboxylic acids.[11][12] The classic approach involves the condensation of an appropriately substituted o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting o-nitrophenylpyruvic acid derivative.[13][14]

Workflow for Reissert Indole Synthesis

Caption: Step-by-step workflow for the Reissert Indole Synthesis route.

Detailed Experimental Protocol

Step 1: Condensation

This step forms the carbon skeleton of the final product through a base-catalyzed condensation.

-

Rationale: The methyl group of the o-nitrotoluene is sufficiently acidic to be deprotonated by a strong base like potassium ethoxide (KOEt).[12] Potassium ethoxide is often preferred over sodium ethoxide as it can lead to better yields.[11][12] The resulting carbanion acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate in a Claisen-type condensation.[15]

-

Protocol:

-

Prepare a solution of potassium ethoxide in anhydrous ethanol by carefully dissolving potassium metal (1.1 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).

-

To this solution, add the starting 1,2-dichloro-3-methyl-4-nitrobenzene (1.0 eq) followed by diethyl oxalate (1.2 eq).

-

The reaction is typically stirred at room temperature or with gentle heating for several hours until the starting material is consumed (monitored by TLC).

-

The reaction mixture is then poured into a mixture of ice and dilute acid (e.g., HCl or H₂SO₄) to neutralize the base and precipitate the product.

-

The crude ethyl (3,4-dichloro-2-nitrophenyl)pyruvate is collected by filtration or extracted with an organic solvent, washed, dried, and used in the next step.

-

Step 2: Reductive Cyclization

This key transformation involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization onto the adjacent ketone.

-

Rationale: A variety of reducing agents can be employed for this step, including zinc dust in acetic acid, iron powder in acetic acid, or catalytic hydrogenation (H₂/Pd-C).[14] The reduction of the nitro group to an aniline is the first event. This is immediately followed by a rapid, intramolecular condensation between the newly formed amine and the adjacent ketone, forming the indole ring. The subsequent dehydration aromatizes the system to the stable indole core.[13]

-

Protocol (using Iron/Acetic Acid):

-

Suspend the crude ethyl (3,4-dichloro-2-nitrophenyl)pyruvate in a mixture of glacial acetic acid and ethanol.

-

Heat the mixture to reflux and add iron powder (4-5 eq) portion-wise to control the exothermic reaction.

-

Continue refluxing for 2-4 hours after the addition is complete, monitoring the reaction by TLC.

-

Cool the mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution to remove residual acetic acid, then with brine. Dry over anhydrous sodium sulfate and concentrate to yield crude ethyl 4,5-dichloro-1H-indole-2-carboxylate.

-

Step 3: Saponification

This final step is identical to that described in the Fischer synthesis route, converting the ethyl ester to the target carboxylic acid.

Comparative Analysis of Synthetic Routes

The choice between the Fischer and Reissert syntheses often depends on practical laboratory considerations.

| Feature | Fischer Indole Synthesis | Reissert Indole Synthesis |

| Starting Materials | 3,4-Dichloroaniline, Ethyl Pyruvate | 1,2-dichloro-3-methyl-4-nitrobenzene, Diethyl Oxalate |

| Precursor Availability | High (Aniline is a common commodity chemical) | Lower (Substituted o-nitrotoluene may require separate synthesis) |

| Key Intermediates | Arylhydrazone | o-Nitrophenylpyruvate |

| Reaction Conditions | Often harsh (strong acid, high temp for cyclization) | Requires strong base (KOEt); reduction conditions are milder |

| Overall Yield | Generally good to excellent | Moderate to good |

| Scalability | Well-established for large-scale synthesis | Can be scalable, but handling potassium metal requires care |

| Key Advantages | Convergent, reliable, widely applicable | Good alternative if aniline precursor is problematic |

Purification and Characterization

The final product, 4,5-dichloro-1H-indole-2-carboxylic acid, is a solid that can be purified by recrystallization from solvents such as ethanol, acetic acid, or aqueous mixtures thereof. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and melting point determination. The structure should be unequivocally confirmed using standard analytical techniques:

-

¹H NMR: To confirm the presence and location of aromatic and N-H protons.

-

¹³C NMR: To confirm the number and type of carbon atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dichlorinated compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=O stretches.

Conclusion

The synthesis of 4,5-dichloro-1H-indole-2-carboxylic acid is readily achievable through well-established synthetic methodologies. The Fischer Indole Synthesis represents the most direct and commonly employed route, leveraging the accessibility of 3,4-dichloroaniline. The Reissert Indole Synthesis offers a robust alternative, contingent on the availability of the corresponding substituted o-nitrotoluene. Both pathways culminate in the target molecule through a final saponification step. A thorough understanding of the mechanisms and experimental considerations detailed in this guide will enable researchers to confidently and efficiently produce this valuable intermediate for applications in drug discovery and medicinal chemistry.

References

- Reissert Indole Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 602-604). Cambridge University Press.

-

Wikipedia. (2023). Japp–Klingemann reaction. Retrieved from [Link]

-

Wikipedia. (2023). Reissert indole synthesis. Retrieved from [Link]

- Taber, D. F., & Stachel, S. J. (2011). Reissert Indole Synthesis. In Organic Syntheses Based on Name Reactions (pp. 234-235). John Wiley & Sons.

-

chemeurope.com. (n.d.). Reissert indole synthesis. Retrieved from [Link]

- Fischer Indole Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 522-525). Cambridge University Press.

-

Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]

-

Gribble, G. W. (2016). Reissert-Indole-Synthesis. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Reacción de Japp-Klingemann. Retrieved from [Link]

-

Vasanthakumar, G., & Kumar, R. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53473-53503. [Link]

-

Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

-

chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & Badria, F. A. (2010). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indolones, and pyridazino[4,5-b]indoles. Archiv der Pharmazie, 343(1), 40-48. [Link]

-

The Japp‐Klingemann Reaction. (2016). ResearchGate. Retrieved from [Link]

-

Carini, D. J., et al. (1994). CoMFA, Synthesis, and Pharmacological Evaluation of (E)-3-(2-Carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic Acids. Journal of Medicinal Chemistry, 37(1), 34-42. [Link]

-

Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

-

Noland, W. E., & Baude, F. J. (1963). Ethyl Indole-2-carboxylate. Organic Syntheses, 43, 40. [Link]

-

Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Retrieved from [Link]

-

Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(2). [Link]

-

Li, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 111985. [Link]

- CN102020600A - Synthetic method of indole-2-carboxylic acid. (2011). Google Patents.

-

Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

-

Boeckx, J., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Medicinal Chemistry, 65(11), 7445-7480. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4,5-Dichloro-1,2,3-dithiazol-1-ium Chloride in Pharmaceutical Intermediate Synthesis. Retrieved from [Link]

Sources

- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4,5-DICHLORO-1H-INDOLE-2-CARBOXYLIC ACID | 231295-84-4 [chemicalbook.com]

- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 12. Reissert_indole_synthesis [chemeurope.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Spectroscopic Characterization of 4,5-dichloro-1H-indole-2-carboxylic acid

Introduction

Molecular Structure and Spectroscopic Overview

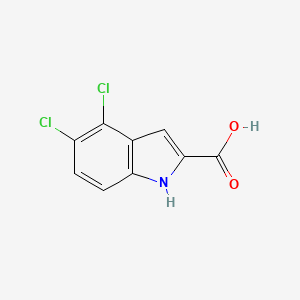

The structure of 4,5-dichloro-1H-indole-2-carboxylic acid, presented below, dictates its unique spectroscopic fingerprint. The key features influencing its spectra are the indole ring system, the carboxylic acid group, and the two chlorine substituents on the benzene portion of the indole.

Caption: Molecular structure of 4,5-dichloro-1H-indole-2-carboxylic acid.

This guide will now delve into the detailed analysis of its NMR, IR, and MS spectra, providing both predicted data and the scientific rationale behind the spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4,5-dichloro-1H-indole-2-carboxylic acid, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the indole ring and the carboxylic acid. The presence of two chlorine atoms on the benzene ring will significantly influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data (in DMSO-d₆, 500 MHz)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H1 (N-H) | ~12.0 | broad singlet | - |

| H3 | ~7.2 | singlet | - |

| H6 | ~7.5 | doublet | ~8.5 |

| H7 | ~7.3 | doublet | ~8.5 |

| COOH | ~13.0 | broad singlet | - |

Interpretation and Rationale:

-

Indole N-H (H1): The proton on the nitrogen of the indole ring is expected to be significantly deshielded, appearing as a broad singlet around 12.0 ppm. Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.

-

Indole C3-H: The proton at the C3 position is anticipated to be a singlet around 7.2 ppm. The absence of adjacent protons results in a singlet multiplicity.

-

Aromatic Protons (H6 and H7): The protons on the dichlorinated benzene ring are expected to appear as doublets due to coupling with each other. The electron-withdrawing nature of the chlorine atoms will deshield these protons, causing them to resonate at a lower field compared to unsubstituted indole-2-carboxylic acid. H6 is likely to be more deshielded than H7 due to the anisotropic effect of the C-Cl bond at position 5.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is highly deshielded and will appear as a very broad singlet at a downfield chemical shift, typically above 13.0 ppm[1]. This signal will disappear upon the addition of D₂O due to proton-deuterium exchange.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of adjacent atoms (N, O, Cl) and the aromaticity of the indole ring.

Predicted ¹³C NMR Data (in DMSO-d₆, 125 MHz)

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~138 |

| C3 | ~105 |

| C3a | ~128 |

| C4 | ~125 |

| C5 | ~128 |

| C6 | ~122 |

| C7 | ~115 |

| C7a | ~135 |

| COOH | ~165 |

Interpretation and Rationale:

-

Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing around 165 ppm, a characteristic chemical shift for this functional group[2].

-

Indole Ring Carbons: The carbons of the indole ring will resonate in the aromatic region (100-140 ppm). C2, being adjacent to the electron-withdrawing carboxylic acid group and the nitrogen atom, is expected to be significantly deshielded. C3 is typically more shielded in indole systems.

-

Dichlorinated Benzene Ring Carbons: The carbons directly attached to the chlorine atoms (C4 and C5) will have their chemical shifts influenced by the halogen's electronegativity and its ability to donate lone-pair electrons through resonance. The other aromatic carbons (C3a, C6, C7, and C7a) will also show shifts predictable from substituent effect calculations.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 4,5-dichloro-1H-indole-2-carboxylic acid.

-

Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for carboxylic acids and its ability to slow down the exchange of the N-H and COOH protons, often resulting in sharper signals.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~3300 | Medium | N-H stretch (indole) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1450 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Medium | C-O stretch (carboxylic acid) |

| 850-550 | Medium to Strong | C-Cl stretch |

Interpretation and Rationale:

-

O-H Stretch: The most prominent feature in the IR spectrum of a carboxylic acid is the extremely broad absorption band for the O-H stretch, typically spanning from 3300 to 2500 cm⁻¹. This broadness is a result of strong intermolecular hydrogen bonding, which forms a dimeric structure[3][4].

-

N-H Stretch: The N-H stretch of the indole ring is expected to appear as a medium-intensity band around 3300 cm⁻¹. This peak may sometimes be obscured by the broad O-H absorption.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid[3][4].

-

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic indole ring will give rise to medium-intensity bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: The C-O single bond stretch of the carboxylic acid group will produce a medium-intensity band around 1250 cm⁻¹.

-

C-Cl Stretch: The carbon-chlorine stretching vibrations will result in one or more medium to strong absorption bands in the fingerprint region, typically between 850 and 550 cm⁻¹[5].

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid 4,5-dichloro-1H-indole-2-carboxylic acid powder directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

| m/z | Predicted Relative Intensity | Assignment |

| 231/233/235 | High | [M]⁺ (Molecular ion peak with isotopic pattern for two chlorine atoms) |

| 186/188/190 | Medium | [M-COOH]⁺ |

| 151/153 | Medium | [M-COOH-Cl]⁺ |

| 116 | Low | [M-COOH-2Cl]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to be observed at m/z 229. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern will be observed for the molecular ion. For a molecule containing two chlorine atoms, the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks will appear in a ratio of approximately 9:6:1.

-

Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to fragment in a predictable manner.

Experimental Protocol for Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a common technique for the analysis of non-volatile compounds like carboxylic acids.

-

Sample Preparation:

-

Prepare a dilute solution of 4,5-dichloro-1H-indole-2-carboxylic acid (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

LC Separation:

-

Inject the sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote ionization.

-

-

MS Detection (Electrospray Ionization - ESI):

-

The ESI source will ionize the molecule, typically forming the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Tandem mass spectrometry (MS/MS) can be performed on the parent ion to induce fragmentation and obtain further structural information.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 4,5-dichloro-1H-indole-2-carboxylic acid.

Caption: Workflow for the spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 4,5-dichloro-1H-indole-2-carboxylic acid. By understanding the expected spectral features and the underlying chemical principles, researchers can confidently identify and characterize this molecule in their synthetic and drug discovery endeavors. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and high-quality results. While predicted data is a powerful tool, experimental verification remains the gold standard for unequivocal structure confirmation.

References

- Jonas, S., & Kuhn, S. (2019). Predicting 1H and 13C NMR chemical shifts with GNNs.

-

Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Hertkorn, N., & Frommberger, M. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3457-3474.

- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-23.

- Griffiths, L. (2016). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 28(5), 16-19.

- Divergent Synthesis of Indole-2-Carboxylic Acid Derivatives via Ligand-Free Copper-Catalyzed Intramolecular C-N/C-O Cyclization. (2019). Heterocycles, 98(7), 907-918.

- Szafranski, M., & Szafranski, K. (2022).

-

Metabolomics Solutions. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

NIST. (n.d.). Indole-2-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Retrieved from [Link]

- De Laeter, J. R. (2001). Applications of inorganic mass spectrometry. John Wiley & Sons.

-

Chemistry LibreTexts. (2023). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

- National Center for Biotechnology Information. (2010). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 21(11), 1886–1897.

-

Swansea University. (2020, June 29). Proton NMR 4b Dichlorobenzene [Video]. YouTube. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]

-

ResearchGate. (n.d.). Simulation of IR Spectra of Some Organic Compounds-A Review. Retrieved from [Link]

-

Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Prospective Crystal Structure of 4,5-dichloro-1H-indole-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Halogenated Indoles

The indole nucleus is a cornerstone of medicinal chemistry, forming the scaffold for a vast array of biologically active compounds. The strategic placement of halogen atoms on this privileged structure can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The title compound, 4,5-dichloro-1H-indole-2-carboxylic acid, represents a synthetically accessible yet structurally uncharacterized member of this important class of molecules. Indole-2-carboxylic acid derivatives have garnered significant attention for their potential as therapeutic agents, including as HIV-1 integrase strand transfer inhibitors.[1][2][3][4] The introduction of chlorine atoms at the 4 and 5 positions of the indole ring is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to novel biological activities.[5]

This guide provides a comprehensive prospective analysis of the crystal structure of 4,5-dichloro-1H-indole-2-carboxylic acid. In the absence of a publicly available crystal structure, this document outlines a robust experimental workflow for its synthesis, crystallization, and structural determination. Furthermore, based on the established principles of crystal engineering and analysis of closely related halogenated indole structures, we will predict and discuss the likely intramolecular geometry and intermolecular interactions that govern the solid-state architecture of this compound.[6][7]

Part 1: Synthesis and Crystallization Workflow

The synthesis of 4,5-dichloro-1H-indole-2-carboxylic acid can be approached through established methodologies for indole synthesis, such as the Fischer indole synthesis.[8] A plausible synthetic route is outlined below.

Proposed Synthesis Protocol:

-

Starting Material: 3,4-dichlorophenylhydrazine.

-

Reaction: Condensation with pyruvic acid to form the corresponding hydrazone.

-

Cyclization: Fischer indole synthesis of the resulting hydrazone using a suitable acid catalyst (e.g., polyphosphoric acid or zinc chloride) to yield 4,5-dichloro-1H-indole-2-carboxylic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain material of sufficient purity for crystallization trials.

Crystallization Protocol:

High-quality single crystals suitable for X-ray diffraction are paramount for elucidating the crystal structure. A systematic screening of crystallization conditions is recommended.

-

Solvent Selection: A range of solvents with varying polarities should be screened. Good starting points include acetone, ethanol, methanol, ethyl acetate, and mixtures thereof with water or non-polar co-solvents like hexane.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion (Hanging or Sitting Drop): A drop of the concentrated solution of the compound is equilibrated with a larger reservoir of a precipitant.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

-

-

Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested, washed with a cold solvent, and dried.

The following diagram illustrates the proposed experimental workflow for synthesis and structure determination.

Caption: Proposed workflow for the synthesis and crystal structure determination of 4,5-dichloro-1H-indole-2-carboxylic acid.

Part 2: Prospective Crystal Structure Analysis

Based on the analysis of similar halogenated indole carboxylic acids, we can anticipate several key features in the crystal structure of 4,5-dichloro-1H-indole-2-carboxylic acid.[6]

Intramolecular Geometry

The indole ring system is expected to be essentially planar. The carboxylic acid group at the 2-position may exhibit some torsion with respect to the indole plane, influenced by steric and electronic factors. The carbon-chlorine bond lengths and the bond angles within the benzene portion of the indole ring will be of particular interest to assess the electronic effects of the chlorine substituents.

Intermolecular Interactions and Crystal Packing

The solid-state packing of 4,5-dichloro-1H-indole-2-carboxylic acid will likely be dominated by a network of hydrogen bonds and halogen bonds.

-

Hydrogen Bonding: The carboxylic acid moiety provides a strong hydrogen bond donor (O-H) and acceptor (C=O), while the indole N-H group is also a competent hydrogen bond donor. It is highly probable that the molecules will form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups. These dimers are then likely to be further linked into tapes or sheets by N-H···O hydrogen bonds.[6]

-

Halogen Bonding: The chlorine atoms at the 4 and 5 positions are potential halogen bond donors. These interactions, where the electrophilic region on the chlorine atom (the σ-hole) interacts with a nucleophilic partner (such as a carbonyl oxygen or another chlorine atom), can play a significant role in directing the crystal packing.[7][9] The presence of two adjacent chlorine atoms may lead to Cl···Cl interactions or Cl···O interactions, further stabilizing the crystal lattice.

-

π-π Stacking: The planar indole rings are likely to engage in π-π stacking interactions, which will contribute to the overall stability of the crystal structure. The specific geometry of these interactions (e.g., parallel-displaced or T-shaped) will be influenced by the interplay of the other intermolecular forces.

The following diagram illustrates the anticipated key intermolecular interactions.

Caption: Anticipated intermolecular interactions in the crystal lattice of 4,5-dichloro-1H-indole-2-carboxylic acid.

Part 3: Hypothetical Crystallographic Data and Experimental Protocols

The following table presents hypothetical crystallographic data for 4,5-dichloro-1H-indole-2-carboxylic acid, based on typical values for similar organic compounds.

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₅Cl₂NO₂ |

| Formula Weight | 230.05 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 965 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.58 |

| Absorption Coefficient (mm⁻¹) | 0.65 |

| F(000) | 464 |

X-ray Data Collection and Structure Refinement Protocol:

-

Crystal Mounting: A suitable single crystal will be mounted on a cryoloop and flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.

-

Data Collection: X-ray diffraction data will be collected on a modern diffractometer equipped with a CCD or CMOS detector using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Data Processing: The collected diffraction images will be processed (integrated, scaled, and absorption corrected) using appropriate software (e.g., CrysAlisPro, SAINT, or XDS).

-

Structure Solution: The crystal structure will be solved by direct methods using software such as SHELXT or SIR2014.

-

Structure Refinement: The structural model will be refined by full-matrix least-squares on F² using a program like SHELXL. All non-hydrogen atoms will be refined anisotropically. Hydrogen atoms attached to carbon will be placed in calculated positions and refined using a riding model. Hydrogen atoms on heteroatoms (N-H and O-H) will be located from the difference Fourier map and refined with appropriate restraints or constraints.

-

Data Validation and Deposition: The final structural model will be validated using tools like PLATON and checkCIF. The crystallographic data will be deposited in the Cambridge Crystallographic Data Centre (CCDC).[10]

Conclusion and Future Directions

While the crystal structure of 4,5-dichloro-1H-indole-2-carboxylic acid has not yet been reported, this guide provides a comprehensive framework for its synthesis, crystallization, and structural elucidation. The anticipated crystal packing, dominated by a robust network of hydrogen and halogen bonds, highlights the intricate interplay of non-covalent interactions in directing the solid-state assembly of halogenated organic molecules. The determination of this crystal structure would not only provide fundamental insights into the supramolecular chemistry of halogenated indoles but also serve as a crucial starting point for structure-based drug design efforts targeting this promising class of compounds. The experimental protocols detailed herein offer a clear and actionable path for researchers to successfully obtain and analyze this valuable structural information.

References

-

An investigation into the substituent effect of halogen atoms on the crystal structures of indole-3-carboxylic acid (ICA). CrystEngComm. [Link]

-

Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. National Institutes of Health. [Link]

-

Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed. [Link]

-

4,5-dichloro-1h-indole-2-carboxylic acid (C9H5Cl2NO2). PubChem. [Link]

-

4,5-dichloro-7-fluoro-1H-indole-2-carboxylic acid | C9H4Cl2FNO2. PubChem. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

-

4,5-Dichloro-1H-indole-2-carboxylic acid ethyl ester|53995-85-0. MOLBASE Encyclopedia. [Link]

-

Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. MDPI. [Link]

-

Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. Semantic Scholar. [Link]

-

Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists. PubMed. [Link]

-

The Largest Curated Crystal Structure Database. CCDC. [Link]

-

Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed Central. [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]

Sources

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An investigation into the substituent effect of halogen atoms on the crystal structures of indole-3-carboxylic acid (ICA) - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

An In-depth Technical Guide to the Solubility of 4,5-dichloro-1H-indole-2-carboxylic Acid in Organic Solvents

This technical guide provides a comprehensive analysis of the solubility characteristics of 4,5-dichloro-1H-indole-2-carboxylic acid, a compound of significant interest in contemporary drug discovery and chemical research. Recognizing the general scarcity of specific quantitative solubility data for this particular substituted indole in public literature, this document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to assess and leverage its solubility profile.

The guide will navigate through the theoretical underpinnings of solubility, drawing parallels with structurally related indole derivatives. It will then present a robust experimental framework for precise and reliable solubility determination. The core objective is to bridge the existing information gap, providing a self-validating system for researchers to generate their own high-quality solubility data, a critical parameter for synthesis, purification, formulation, and both in vitro and in vivo studies.

Section 1: Understanding the Molecule: Physicochemical Drivers of Solubility

The solubility of 4,5-dichloro-1H-indole-2-carboxylic acid is dictated by its distinct molecular architecture. As a derivative of indole, it possesses a bicyclic aromatic structure composed of a benzene ring fused to a pyrrole ring.[1] This core structure is inherently hydrophobic. However, the substituents—two chlorine atoms and a carboxylic acid group—introduce significant electronic and functional changes that modulate its solubility behavior.

-

The Indole Nucleus: The planar, aromatic indole ring system contributes to low solubility in polar solvents like water and higher solubility in various organic solvents.[2]

-

Carboxylic Acid Group (-COOH): This is the most influential functional group determining the molecule's solubility. It can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen).[3] This allows for strong interactions with polar and protic solvents. In acidic or basic media, this group can be ionized, drastically altering solubility.[4]

-

Dichloro-Substitution: The two chlorine atoms on the benzene ring are electron-withdrawing and increase the molecule's lipophilicity. This heightened hydrophobicity can counteract the solubilizing effect of the carboxylic acid, particularly in more polar solvents.

A careful examination of the molecule's structure is the first step in designing a solubility study, helping to select an appropriate range of test solvents.[5] For instance, the presence of hydroxyl functional groups might suggest solubility in hydrophilic solvents like glycols, while long hydrocarbon chains would indicate solubility in lipophilic solvents.[5]

Section 2: Qualitative Solubility Profile: An Estimation Based on Structural Analogs

While specific data for 4,5-dichloro-1H-indole-2-carboxylic acid is limited, we can infer its likely solubility by examining related compounds.

-

Indole: The parent compound, indole, is only slightly soluble in water but demonstrates good solubility in organic solvents such as ethanol, chloroform, benzene, and ethyl acetate.[2] Its solubility is also dependent on temperature, increasing as the solvent is heated.[2]

-

Indole-2-carboxylic acid: The addition of a carboxylic acid group generally increases polarity. Studies on indole-3-acetic acid have shown its solubility in a range of solvents, with the highest solubility observed in ethyl acetate, followed by DMSO, DMF, and various alcohols.[6] It is reasonable to hypothesize that 4,5-dichloro-1H-indole-2-carboxylic acid will exhibit a similar trend, favoring polar aprotic and protic organic solvents.

Based on these comparisons, a qualitative solubility prediction can be summarized as follows:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Methanol, Ethanol) | Moderate to High | The carboxylic acid group can form strong hydrogen bonds with the solvent's hydroxyl groups. |

| Polar Aprotic (e.g., DMSO, DMF, Acetone) | High | These solvents can act as hydrogen bond acceptors for the carboxylic acid's proton and can effectively solvate the indole ring. |

| Ethers (e.g., THF, 1,4-Dioxane) | Moderate | Ethers can act as hydrogen bond acceptors, but their overall polarity is lower than alcohols or aprotic polar solvents. |

| Esters (e.g., Ethyl Acetate) | Moderate to High | Ethyl acetate is a good solvent for many indole derivatives and can interact with the carboxylic acid group.[6] |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Low to Moderate | While the dichloro-substituents might suggest some affinity, the overall polarity of the carboxylic acid will likely limit solubility in these less polar solvents. |

| Non-polar (e.g., Hexane, Toluene) | Very Low | The polar carboxylic acid group will prevent significant dissolution in non-polar hydrocarbon solvents. |

This table serves as a starting point for selecting solvents in an experimental solubility determination.

Section 3: Quantitative Solubility Determination: An Experimental Protocol

The most reliable method for determining the thermodynamic solubility of a compound is the Saturation Shake-Flask Method .[4][7] This "gold standard" approach involves allowing an excess of the solid compound to equilibrate with the solvent until a saturated solution is formed.[7][8]

Workflow for Solubility Determination

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Methodology

-

Preparation:

-

To a series of glass vials, add a pre-weighed amount of the selected organic solvent (e.g., 2 mL).

-

Add an excess amount of 4,5-dichloro-1H-indole-2-carboxylic acid to each vial. The key is to ensure that undissolved solid remains visible after equilibration, confirming saturation.

-

Seal the vials securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature environment, such as an incubator shaker or a temperature-controlled water bath.

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to test multiple time points initially to confirm that the concentration in solution has plateaued.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the supernatant through a chemically-resistant syringe filter (e.g., PTFE, 0.22 µm pore size) into a clean vial. Causality Note: This filtration step is critical to remove any fine particulates that could lead to an overestimation of solubility. However, for highly lipophilic compounds, one must be cautious of potential adsorption of the solute onto the filter membrane, which could be a source of error.[4][8]

-

-

Analysis and Quantification:

-

Prepare a series of dilutions of the filtered saturated solution with the same solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is the preferred method as it can separate the analyte from any potential impurities or degradation products.[4] UV-Vis spectrophotometry can also be used if the compound has a distinct chromophore and a calibration curve is established.[9]

-

Calculate the solubility of 4,5-dichloro-1H-indole-2-carboxylic acid in the solvent, typically expressed in units of mg/mL or mol/L.

-

Section 4: Factors Influencing Experimental Accuracy

Achieving trustworthy and reproducible solubility data requires careful control over several experimental variables.

-

Temperature: Solubility is temperature-dependent.[2] All measurements must be conducted at a precisely controlled and reported temperature.

-

pH (for aqueous-organic mixtures): As a carboxylic acid, the ionization state of the molecule is pH-dependent. For any studies involving buffers or aqueous components, the pH must be strictly controlled and reported, as it will dramatically influence solubility.[4]

-

Solid-State Properties: The crystalline form (polymorphism) of the solid material can impact its solubility. It is crucial to use a consistent and well-characterized solid form of the compound for all experiments.

-

Purity of Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility. Using high-purity materials is essential for accurate results.

Logical Relationship of Influencing Factors

Caption: Key experimental factors that directly influence measured solubility values.

Section 5: Conclusion and Practical Implications for Researchers

Understanding the solubility of 4,5-dichloro-1H-indole-2-carboxylic acid is a fundamental prerequisite for its successful application in research and development. While specific quantitative data is not widely published, this guide provides the necessary theoretical framework and a robust, validated experimental protocol for its determination.

By applying the principles of structural analysis and diligently executing the shake-flask method, researchers can generate the high-quality solubility data needed for:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and purification (e.g., crystallization).

-

Formulation Development: Designing delivery systems for preclinical and clinical studies, where dissolving the active pharmaceutical ingredient (API) is often a critical first step.[5]

-

Biological Assays: Preparing stock solutions and ensuring the compound remains in solution at the desired concentration during in vitro and in vivo experiments.

This guide serves as a comprehensive resource, empowering scientific professionals to overcome the challenge of limited data and proceed with their research and development objectives with confidence and scientific rigor.

References

-

Title: Experimental and Computational Methods Pertaining to Drug Solubility Source: SciSpace URL: [Link]

-

Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

-

Title: Indole - Solubility of Things Source: Solubility of Things URL: [Link]

-

Title: Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Source: Dow Development Labs URL: [Link]

-

Title: A review of methods for solubility determination in biopharmaceutical drug characterisation Source: ResearchGate URL: [Link]

-

Title: SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT Source: PharmaTutor URL: [Link]

-

Title: Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review Source: PMC - NIH URL: [Link]

-

Title: Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents Source: ResearchGate URL: [Link]

-

Title: Some Chemical Properties of Carboxylic Acids Source: Chemistry LibreTexts URL: [Link]

Sources

- 1. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide to 4,5-dichloro-1H-indole-2-carboxylic acid

This guide provides a comprehensive technical overview of 4,5-dichloro-1H-indole-2-carboxylic acid, a key heterocyclic building block for professionals in chemical research and drug development. Its unique substitution pattern offers a valuable scaffold for creating novel therapeutic agents. This document will delve into its chemical identity, synthesis, applications, and safe handling protocols, grounded in established scientific principles.

Core Chemical Identity

4,5-dichloro-1H-indole-2-carboxylic acid is a halogenated derivative of the naturally occurring indole-2-carboxylic acid. The presence of two chlorine atoms on the benzene ring portion of the indole nucleus significantly modifies its electronic properties, lipophilicity, and steric profile. These modifications are crucial for modulating pharmacokinetic and pharmacodynamic properties in drug design.

The definitive Chemical Abstracts Service (CAS) number for this compound is 231295-84-4 .[1][2][]

Table 1: Physicochemical Properties of 4,5-dichloro-1H-indole-2-carboxylic acid

| Property | Value | Source |

| CAS Number | 231295-84-4 | ChemicalBook[1] |

| Molecular Formula | C₉H₅Cl₂NO₂ | PubChem |

| Molecular Weight | 230.05 g/mol | PubChem |

| Appearance | Typically an off-white to light brown powder | Generic Supplier Data |

| Melting Point | Not consistently reported; varies with purity | Generic Supplier Data |

| Solubility | Soluble in organic solvents like DMSO and DMF | Generic Supplier Data |

Synthesis and Mechanism

The synthesis of substituted indole-2-carboxylic acids often relies on classical indole ring formation strategies. A prevalent and adaptable method is the Reissert-Henze synthesis, which constructs the indole nucleus from a substituted o-nitrotoluene and diethyl oxalate. This approach is favored for its use of readily available starting materials and its tolerance for a variety of substituents on the aromatic ring.

Conceptual Synthesis Workflow:

The synthesis begins with the condensation of 3,4-dichloronitrotoluene with diethyl oxalate in the presence of a strong base, such as sodium ethoxide. This Claisen condensation forms an intermediate o-nitrophenylpyruvate ester. The subsequent and critical step is a reductive cyclization. While catalytic hydrogenation is common, chemical reductants like iron in acetic acid or hydrazine hydrate can also be employed to reduce the nitro group to an amine, which then spontaneously cyclizes to form the indole ring.[4] The final step is the saponification (hydrolysis) of the ethyl ester to yield the target carboxylic acid.

Caption: Generalized Reissert-Henze synthesis pathway for 4,5-dichloro-1H-indole-2-carboxylic acid.

Applications in Drug Discovery

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry. The carboxylic acid and the adjacent N-H group form a bidentate chelation motif, crucial for interacting with metal ions in the active sites of various enzymes.[5][6][7]

A. HIV-1 Integrase Inhibition:

HIV-1 integrase is a key viral enzyme that requires two magnesium ions (Mg²⁺) for its catalytic activity. The core function of integrase strand transfer inhibitors (INSTIs) is to chelate these ions, disrupting the enzyme's function and halting viral replication.[5][6][7] Derivatives of 4,5-dichloro-1H-indole-2-carboxylic acid have been designed and synthesized as potent INSTIs. The indole-2-carboxylic acid core acts as the pharmacophore, binding to the Mg²⁺ ions, while the dichloro substitutions can be used to modulate binding affinity and cell permeability.[5][6]

Caption: Pharmacophore concept for HIV-1 integrase inhibition by the indole-2-carboxylic acid scaffold.

B. IDO1/TDO Inhibition for Immunotherapy:

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are implicated in tumor immune evasion.[8] Dual inhibitors of these enzymes are sought after for cancer immunotherapy. The indole-2-carboxylic acid structure has been identified as a promising scaffold for developing such inhibitors.[8] In this context, the dichloro substituents can be tailored to achieve specific interactions within the binding pockets of both enzymes, potentially leading to potent and selective dual inhibitors.

Exemplary Experimental Protocol: Esterification

The carboxylic acid moiety is a versatile functional handle for creating libraries of derivatives for structure-activity relationship (SAR) studies. Below is a standard protocol for the synthesis of an ethyl ester derivative.

Protocol: Synthesis of Ethyl 4,5-dichloro-1H-indole-2-carboxylate

-

Reaction Setup: To a solution of 4,5-dichloro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous ethanol (10-20 mL per gram of starting material), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

-

Heating: Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

-

Work-up: Once the starting material is consumed (typically 2-4 hours), cool the mixture to room temperature. Carefully neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Purification: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Product: The crude ester can be further purified by column chromatography on silica gel or by recrystallization to afford the pure ethyl 4,5-dichloro-1H-indole-2-carboxylate.

Self-Validation Note: The success of the reaction is confirmed by the disappearance of the starting material spot on TLC and the appearance of a new, less polar product spot. The final product's identity should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

Proper handling of 4,5-dichloro-1H-indole-2-carboxylic acid is essential in a laboratory setting. Based on available Safety Data Sheets (SDS), the compound presents several hazards.

Table 2: GHS Hazard Information

| Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed.[9] |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin.[9] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[10] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[9][10] |

| Aquatic Hazard (Acute) | H400: Very toxic to aquatic life.[9] |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][11]

-

Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[10][11]

-

Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands and any exposed skin thoroughly after handling.[9][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11] Keep away from strong oxidizing agents and bases.[11]

Conclusion

4,5-dichloro-1H-indole-2-carboxylic acid is more than a chemical intermediate; it is a strategically designed building block for modern drug discovery. Its inherent ability to chelate metal ions, combined with the modulating effects of its dichloro substitution, makes it a valuable scaffold for targeting metalloenzymes like HIV-1 integrase. The synthetic accessibility and versatile carboxylic acid handle further enhance its utility for researchers developing next-generation therapeutics. Adherence to rigorous safety protocols is mandatory when working with this potent and hazardous compound.

References

-

MOLBASE. (n.d.). 4,5-Dichloro-1H-indole-2-carboxylic acid ethyl ester|53995-85-0. MOLBASE Encyclopedia. Retrieved from [Link]

-

PubChem. (n.d.). 4,5-dichloro-7-fluoro-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2024). CAS#:39209-94-4 | 4,5-Dichloro-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

-

Lead Sciences. (n.d.). 4,5-Dichloro-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

-

RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.

-

MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

-

ATB. (n.d.). 4,5-Dichloro-1H-pyrrole-2-carboxylicacid. Retrieved from [Link]

-

PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

-

PubMed. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link]

-

Bentham Science. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link]

-

PubChem. (n.d.). 4,5-Dichlorothiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 4,5-DICHLORO-1H-INDOLE-2-CARBOXYLIC ACID | 231295-84-4 [chemicalbook.com]

- 2. 4,5-DICHLORO-1H-INDOLE-2-CARBOXYLIC ACID | 231295-84-4 [m.chemicalbook.com]

- 4. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physical Characteristics of 4,5-dichloro-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

4,5-dichloro-1H-indole-2-carboxylic acid, a halogenated derivative of the indole-2-carboxylic acid scaffold, represents a compound of significant interest in medicinal chemistry and materials science. The indole nucleus is a privileged scaffold in drug discovery, and the introduction of chlorine atoms at the 4 and 5 positions of the benzene ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed experimental protocols for their determination. As a Senior Application Scientist, the following content is structured to deliver not only factual data but also the underlying scientific principles and practical considerations essential for laboratory work.

Molecular and Physicochemical Profile

A foundational understanding of a compound's basic molecular and physicochemical properties is paramount for its application in research and development. These parameters influence everything from reaction kinetics to bioavailability.

Core Molecular Identifiers

-

Chemical Name: 4,5-dichloro-1H-indole-2-carboxylic acid

-

CAS Number: 231295-84-4[1]

-

Molecular Formula: C₉H₅Cl₂NO₂[2]

-

Molecular Weight: 230.05 g/mol

-

Canonical SMILES: C1=CC(=C(C2=C1NC(=C2)C(=O)O)Cl)Cl

-

InChI Key: STMAOBOTFAMOLD-UHFFFAOYSA-N

Predicted Physicochemical Data

| Property | Predicted Value | Source |

| Boiling Point | 480.3 ± 40.0 °C at 760 mmHg | ChemicalBook[3] |

| pKa | (Not available) | |

| LogP | 3.2 | PubChemLite[4] |

Expert Insight: The predicted high boiling point is characteristic of carboxylic acids, which can form strong intermolecular hydrogen bonds, leading to dimer formation[5][6][7]. The predicted LogP suggests a significant degree of lipophilicity, which is expected due to the presence of the two chlorine atoms. This property is a critical determinant of a compound's behavior in biological systems, influencing membrane permeability and protein binding.

Solid-State Properties and Solubility

The solid-state characteristics and solubility profile are fundamental to the handling, formulation, and biological application of any chemical entity.

Melting Point

A sharp melting point is a primary indicator of the purity of a crystalline solid. Impurities typically lead to a depression and broadening of the melting point range.

Experimental Data: A specific, experimentally determined melting point for 4,5-dichloro-1H-indole-2-carboxylic acid is not consistently reported in publicly accessible literature. Commercial suppliers have not provided this data.

Protocol for Melting Point Determination:

The determination of a melting point is a routine yet critical analytical procedure. The capillary method is the standard technique[8].

-

Apparatus: Mel-Temp apparatus or similar calibrated melting point apparatus, capillary tubes (open at one end).

-

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently crush the crystals in a mortar and pestle[8].

-

Load the capillary tube by pressing the open end into the powder. A small amount of solid should enter the tube.

-

Compact the sample at the bottom of the sealed end by tapping the tube or by dropping it through a long glass tube[9][10]. The packed sample height should be 2-3 mm.

-

Place the capillary tube in the heating block of the apparatus.

-

For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range[9].

-

For a precise measurement, a second, fresh sample should be heated rapidly to about 20°C below the approximate melting point, and then the heating rate should be reduced to 1-2 °C/min[10].

-

Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.

-